1-Nitrodibenzo[b,d]thiophene-4-boronic Acid Pinacol Ester
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Overview
Description
1-Nitrodibenzo[b,d]thiophene-4-boronic Acid Pinacol Ester is an organoboron compound that plays a crucial role in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a nitro group, a dibenzo[b,d]thiophene core, and a boronic acid pinacol ester moiety, making it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Nitrodibenzo[b,d]thiophene-4-boronic Acid Pinacol Ester typically involves the borylation of the corresponding aryl halide using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst. The reaction is usually carried out under mild conditions, with a base such as potassium carbonate (K2CO3) in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions are optimized to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency. The scalability of the reaction is achieved by optimizing parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 1-Nitrodibenzo[b,d]thiophene-4-boronic Acid Pinacol Ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid pinacol ester with an aryl or vinyl halide in the presence of a palladium catalyst, forming a carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent or a base.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, DMF).
Protodeboronation: Protic solvents (e.g., water, methanol) and bases (e.g., sodium hydroxide).
Major Products:
Scientific Research Applications
1-Nitrodibenzo[b,d]thiophene-4-boronic Acid Pinacol Ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Nitrodibenzo[b,d]thiophene-4-boronic Acid Pinacol Ester in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid pinacol ester transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.
Comparison with Similar Compounds
Phenylboronic Acid Pinacol Ester: Used in similar coupling reactions but lacks the nitro and dibenzo[b,d]thiophene moieties.
1,4-Benzenediboronic Acid Bis(pinacol) Ester: Contains two boronic acid pinacol ester groups, used in polymerizations and material science.
1-Methylpyrazole-4-boronic Acid Pinacol Ester: Used in the synthesis of bioactive molecules, similar to 1-Nitrodibenzo[b,d]thiophene-4-boronic Acid Pinacol Ester.
Uniqueness: this compound is unique due to its combination of a nitro group and a dibenzo[b,d]thiophene core, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and advanced materials.
Properties
Molecular Formula |
C18H18BNO4S |
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Molecular Weight |
355.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(1-nitrodibenzothiophen-4-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H18BNO4S/c1-17(2)18(3,4)24-19(23-17)12-9-10-13(20(21)22)15-11-7-5-6-8-14(11)25-16(12)15/h5-10H,1-4H3 |
InChI Key |
QJRMUOGPEWWPRZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=C(C=C2)[N+](=O)[O-])C4=CC=CC=C4S3 |
Origin of Product |
United States |
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